molecular formula C16H16ClN3O3 B2482025 3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide CAS No. 1798428-22-4

3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide

Cat. No. B2482025
CAS RN: 1798428-22-4
M. Wt: 333.77
InChI Key: GXCGTSTWBOKLLU-UHFFFAOYSA-N
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Description

The compound “3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide” is a complex organic molecule. It contains a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached, and a cyclohexyl group, which is a six-membered carbon ring. The cyano group (-CN) and the amide group (-CONH2) are functional groups that can participate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the nitrophenyl and cyclohexyl groups would likely contribute to the overall shape and properties of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. The nitro group might undergo reduction reactions, while the cyano and amide groups could participate in various addition and substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar nitro, cyano, and amide groups might make it more soluble in polar solvents. Its melting and boiling points would depend on the strength of the intermolecular forces within the substance .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological molecules. If it’s used in a chemical process, its mechanism would depend on the reactions it’s designed to undergo .

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Compounds with nitro groups can be explosive under certain conditions, while nitriles and amides might be harmful if ingested or inhaled .

properties

IUPAC Name

3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c17-14-9-11(6-7-15(14)20(22)23)8-12(10-18)16(21)19-13-4-2-1-3-5-13/h6-9,13H,1-5H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCGTSTWBOKLLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C(=CC2=CC(=C(C=C2)[N+](=O)[O-])Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-chloro-4-nitrophenyl)-2-cyano-N-cyclohexylprop-2-enamide

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